Cas no 24870-39-1 (Coenzyme A, S-pentadecanoate)

Coenzyme A S-pentadecanoate is a specialized acyl-CoA derivative where a pentadecanoate (C15) fatty acid moiety is thioester-linked to the terminal sulfhydryl group of Coenzyme A. This compound serves as a key intermediate in lipid metabolism, facilitating the transport and enzymatic processing of pentadecanoic acid in biochemical pathways such as β-oxidation and lipid biosynthesis. Its structured design ensures efficient substrate recognition by acyl-CoA-specific enzymes, making it valuable for metabolic studies and enzymatic assays. The thioester bond provides high-energy reactivity, enabling precise investigation of fatty acid activation and utilization in cellular systems. This product is particularly useful in research applications requiring controlled delivery of pentadecanoate in metabolic experiments.
Coenzyme A, S-pentadecanoate structure
Coenzyme A, S-pentadecanoate structure
商品名:Coenzyme A, S-pentadecanoate
CAS番号:24870-39-1
MF:C36H64N7O17P3S
メガワット:991.92
CID:913357
PubChem ID:22833666

Coenzyme A, S-pentadecanoate 化学的及び物理的性質

名前と識別子

    • pentadecanoyl Coenzyme A
    • Pentadecanoyl Coenzyme A Sodium Salt
    • Pentadecanoyl Coenzy
    • adenosine, 5'-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxopentadecyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-, 3'-(dihydrogen phosphate), ion(2-)
    • Pentadecanoyl-CoA
    • Pentadecanoyl coenzyme A
    • Pentadecanethioic acid, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-pentadecanoate
    • Pentadecanoyl-CoA
    • G91475
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate
    • CS-0857326
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) pentadecanethioate
    • SCHEMBL4293513
    • 24870-39-1
    • pentadecanoyl Coenzyme A (ammonium salt)
    • CHEBI:74574
    • HY-154923
    • pentadecanoyl-coenzyme A
    • 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[(3-oxo-3-{[2-(pentadecanoylsulfanyl)ethyl]amino}propyl)amino]butyl} dihydrogen diphosphate)
    • PubChem CID: 22833666; (Acyl-CoA); [M+H]+;
    • Q27144751
    • インチ: 1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1
    • InChIKey: VLBCUOVMSMAIJC-VTINEICCSA-N
    • ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

計算された属性

  • せいみつぶんしりょう: 991.32922577g/mol
  • どういたいしつりょう: 991.32922577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 39
  • 回転可能化学結合数: 9
  • 複雑さ: 794
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 389Ų
  • 互変異性体の数: 6

Coenzyme A, S-pentadecanoate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

Coenzyme A, S-pentadecanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-479015-1mg
Pentadecanoyl Coenzyme A,
24870-39-1
1mg
¥3234.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-479015-1 mg
Pentadecanoyl Coenzyme A,
24870-39-1
1mg
¥3,234.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
870715P-5MG
15:0 Coenzyme A
24870-39-1
5mg
¥3995.74 2023-11-02

Coenzyme A, S-pentadecanoate 関連文献

Coenzyme A, S-pentadecanoateに関する追加情報

Coenzyme A, S-pentadecanoate: A Comprehensive Overview

Coenzyme A, S-pentadecanoate (CAS No. 24870-39-1) is a specialized derivative of coenzyme A (CoA), a molecule that plays a pivotal role in various biochemical processes within living organisms. This compound is characterized by its unique structure, which includes a pentadecanoyl group attached to the sulfur atom of the coenzyme A backbone. The S-pentadecanoate moiety imparts distinct functional properties to the molecule, making it a subject of interest in both basic and applied research.

The CAS registry number 24870-39-1 uniquely identifies this compound in chemical databases, facilitating its identification and reference in scientific literature. Recent studies have highlighted the potential of Coenzyme A, S-pentadecanoate in various biological systems, particularly in lipid metabolism and energy production pathways. Its role as a precursor in fatty acid synthesis has been extensively explored, with researchers uncovering its involvement in regulating cellular energy homeostasis under different physiological conditions.

One of the most significant advancements in understanding Coenzyme A, S-pentadecanoate involves its interaction with mitochondrial membranes. Studies have shown that this compound enhances the efficiency of electron transport chain complexes, thereby improving cellular respiration and energy output. This finding has implications for both basic biology and therapeutic applications, particularly in conditions associated with mitochondrial dysfunction.

Moreover, the application of Coenzyme A, S-pentadecanoate in biotechnological processes has gained traction. Its ability to serve as a cofactor in enzymatic reactions makes it a valuable component in bioconversion systems. Recent research has demonstrated its potential in enhancing the production of biofuels and specialty chemicals through metabolic engineering approaches.

In terms of structural analysis, Coenzyme A, S-pentadecanoate exhibits a well-defined molecular architecture that contributes to its functional versatility. The pentadecanoyl group provides extended hydrophobicity, enabling interactions with lipid bilayers and other hydrophobic environments within cells. This property is crucial for its role in membrane-associated processes and its ability to modulate cellular signaling pathways.

From an analytical standpoint, the characterization of Coenzyme A, S-pentadecanoate has been refined through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided insights into its stereochemistry and dynamic behavior within cellular compartments. Such detailed structural information is essential for designing targeted interventions and optimizing its use in therapeutic or industrial settings.

Looking ahead, the exploration of Coenzyme A, S-pentadecanoate continues to be a vibrant area of research. Collaborative efforts between biochemists, pharmacologists, and engineers are paving the way for novel applications in medicine and biotechnology. As our understanding of this compound deepens, it holds promise for addressing unmet needs in energy metabolism disorders and sustainable chemical production.

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